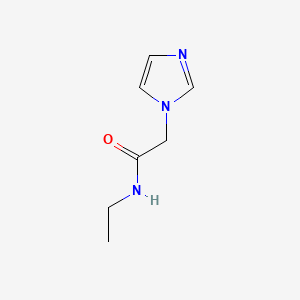

N-Ethyl-2-(1-imidazolyl)acetamide

Description

Significance of Imidazole-Containing Heterocycles in Chemical Research

Imidazole (B134444), a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. neuroquantology.comnih.gov Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its widespread importance. bohrium.comajrconline.org Imidazole and its derivatives are integral components of numerous natural products, including the amino acid histidine, histamine, and purines found in nucleic acids. neuroquantology.comnih.gov

The versatility of the imidazole ring has led to its extensive use as a scaffold in medicinal chemistry. bohrium.comajrconline.orgijsrtjournal.com Imidazole derivatives have been investigated for a wide array of pharmacological activities, including:

Antimicrobial neuroquantology.comajrconline.org

Anticancer neuroquantology.comijsrtjournal.com

Anti-inflammatory neuroquantology.comajrconline.org

Antiviral bohrium.comajrconline.org

Antifungal neuroquantology.comajrconline.org

The ability of the imidazole nucleus to interact with various biological targets, such as enzymes and receptors, makes it a privileged structure in drug discovery. neuroquantology.comijsrtjournal.com For instance, some imidazole derivatives are known to inhibit enzymes like cytochrome P450 and histone deacetylases. ijsrtjournal.com The polar nature of the imidazole ring can also enhance the solubility and bioavailability of drug candidates. neuroquantology.comnih.gov

Role of Acetamide (B32628) Moieties in Synthetic Organic Chemistry

The acetamide group (CH3CONH-) is a fundamental functional group in organic chemistry, derived from the condensation of acetic acid and an amine. wikipedia.orgnih.gov Acetamide itself is used as a plasticizer and an industrial solvent. wikipedia.org In the realm of synthetic chemistry, the amide bond is of paramount importance, forming the backbone of peptides and proteins.

Acetamide derivatives are significant in medicinal chemistry, with many exhibiting a range of biological activities. nih.gov These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. nih.gov The acetamide moiety can participate in hydrogen bonding, which can be crucial for the interaction of a molecule with its biological target. archivepp.com For example, the nitrogen atom of the acetamide group can form hydrogen bonds with amino acid residues in enzyme active sites. archivepp.com

Furthermore, the acetamide functional group is a versatile synthon in organic synthesis. It can be a precursor for the synthesis of other functional groups. For instance, primary amides can be dehydrated to form nitriles, which are valuable intermediates for introducing nitrogen into molecules and can be converted into other functional groups like amines and ketones. acs.org

Rationale for Investigating N-Ethyl-2-(1-imidazolyl)acetamide and Related Derivatives

The rationale for investigating this compound and its derivatives stems from the combined potential of the imidazole and acetamide functionalities. The imidazole ring provides a well-established pharmacophore with a broad spectrum of potential biological activities, while the acetamide group offers a handle for synthetic modification and can contribute to target binding through hydrogen bonding.

The synthesis of N-substituted imidazole derivatives, including those with acetamide side chains, has been a subject of research to explore their potential as antimicrobial and anticancer agents. nih.govnih.gov For instance, a series of N-substituted imidazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing notable effects against various bacterial and fungal strains. nih.gov

The combination of an imidazole ring and an acetamide moiety in a single molecule creates a scaffold that can be readily modified to explore structure-activity relationships. By altering the substituents on either the imidazole ring or the acetamide nitrogen, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with a specific biological target. The synthesis of such derivatives often involves the reaction of an imidazole with a halo-acetamide or the coupling of an imidazole-containing carboxylic acid with an amine. evitachem.comnih.gov

Research into related structures, such as N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide, highlights the utility of the imidazole-acetamide scaffold in developing radiotracers for imaging applications like positron emission tomography (PET) to detect tumor hypoxia. nih.gov This further underscores the modular nature of this chemical framework and its adaptability for various scientific investigations.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAGYUIZFKJABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Ethyl 2 1 Imidazolyl Acetamide

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the N-Ethyl-2-(1-imidazolyl)acetamide molecule in a few steps, often by forming the core imidazole (B134444) structure and introducing the side chain concurrently or in a sequential one-pot manner.

Nucleophilic Acylation Reactions for Amide Formation

Nucleophilic acyl substitution is a fundamental reaction in the synthesis of amides like this compound. libretexts.org This process typically involves the reaction of a carboxylic acid derivative with an amine. In this specific synthesis, an activated form of 2-(1H-imidazol-1-yl)acetic acid reacts with ethylamine (B1201723). The reaction begins with the nucleophilic attack of the ethylamine on the carbonyl carbon of the activated acetic acid derivative, leading to a tetrahedral intermediate. Subsequently, a leaving group is expelled, resulting in the formation of the stable amide bond. libretexts.org

Commonly, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are employed to facilitate this reaction, ensuring high efficiency and yield. evitachem.com

A general representation of this reaction is the conversion of an imidazole ester with various amines to produce the desired N-substituted imidazole derivatives. nih.gov For instance, the reaction of ethyl 1H-imidazol-1-yl acetate (B1210297) with ethylamine would directly yield this compound.

Condensation Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a critical step in the synthesis of this compound. Condensation reactions are frequently employed for this purpose, involving the combination of several components to build the heterocyclic ring.

One common method involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. nih.gov Variations of this method, such as the Radziszewski reaction, are widely used. For the synthesis of specifically substituted imidazoles, α-haloketones can be reacted with amidines. derpharmachemica.com

Another approach involves the condensation of an α-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. This multicomponent reaction strategy allows for the synthesis of diversely substituted imidazoles. researchgate.net For instance, the condensation of an appropriate aldehyde, a diketone, and an amine in the presence of a catalyst can yield a tetrasubstituted imidazole. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has gained significant traction as an energy-efficient and time-saving methodology. researchgate.net This technique has been successfully applied to the synthesis of imidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com

For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot, microwave-assisted reaction of an aldehyde, benzil, and ammonium acetate. nih.gov Microwave irradiation can also facilitate the condensation of α-bromoketones with formamidine (B1211174) acetate to produce imidazole derivatives, although in some cases, this method was found to be unsuccessful. researchgate.net Furthermore, microwave energy has been utilized in the synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide from N-benzyl-2-hydroxyacetamide and 2-nitro-1H-imidazole in a solvent-free, one-step process. google.com

Catalyst Systems in this compound Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of the reactions involved in the synthesis of this compound. Various catalytic systems have been explored for the different synthetic steps.

For the formation of the imidazole ring through condensation reactions, both acidic and basic catalysts can be employed. Acetic acid is a commonly used catalyst in the multicomponent synthesis of substituted imidazoles. researchgate.net Other catalysts, such as cerium oxide (CeO2), have been found to be effective and reusable heterogeneous catalysts for the synthesis of related cyclic compounds like 2-imidazolidinone from ethylenediamine (B42938) carbamate. nih.gov

In nucleophilic acylation reactions for amide formation, coupling reagents like EDC and HOBt act as catalysts to activate the carboxylic acid group, facilitating the reaction with the amine. evitachem.com

Precursor Chemistry and Intermediate Formation

Synthesis of Imidazole Acetate Esters

A common and crucial intermediate in the synthesis of this compound is an imidazole acetate ester, such as ethyl 2-(1H-imidazol-1-yl)acetate. This precursor contains the core imidazole ring and the acetic acid moiety, which can then be readily converted to the final N-ethylacetamide.

The synthesis of these esters is typically achieved through the N-alkylation of imidazole with an appropriate haloacetate ester. For example, reacting imidazole with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a suitable solvent such as dry acetone (B3395972) or dimethylformamide (DMF) yields ethyl 2-(1H-imidazol-1-yl)acetate. nih.govajchem-a.com

A solvent-free approach has also been developed for the synthesis of a similar intermediate, imidazol-1-yl-acetic acid tert-butyl ester, by reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate. ajgreenchem.com This ester can then be hydrolyzed to the corresponding carboxylic acid.

The following table summarizes the key reactions and conditions for the synthesis of imidazole acetate esters:

| Reactants | Base | Solvent | Product | Reference |

| Imidazole, Ethyl Chloroacetate | - | Dry Acetone | Ethyl 1H-imidazol-1-yl acetate | nih.gov |

| Imidazole, Ethyl Chloroacetate | K2CO3 | DMF | Ethyl 2-(1-H-Imidazole-1-yl) acetate | ajchem-a.com |

| Imidazole, tert-Butyl Chloroacetate | K2CO3 | Solvent-free | Imidazol-1-yl-acetic acid tert-butyl ester | ajgreenchem.com |

This intermediate, the imidazole acetate ester, serves as a versatile platform for the final amidation step to produce this compound.

Formation of Halogenated Acetamide (B32628) Intermediates

The synthesis of this compound and related compounds frequently proceeds through a critical step: the formation of a halogenated acetamide intermediate. This intermediate serves as a reactive precursor that facilitates the subsequent introduction of the imidazole ring. A common and effective method for creating this intermediate is the reaction of a primary or secondary amine with a haloacetyl halide.

One well-documented synthetic route involves the reaction of various primary or secondary amines with bromoacetyl bromide in the presence of a base, such as triethylamine (B128534) (TEA), within a dry aprotic solvent like acetonitrile (B52724). nih.gov This reaction yields the corresponding N-substituted α-bromo-acetamide intermediates. nih.gov The α-bromo group is an excellent leaving group, making the intermediate highly susceptible to nucleophilic substitution by imidazole in the subsequent step.

Another established pathway utilizes chloro-substituted acetamides. For instance, the synthesis can start with the reaction of imidazole with ethyl chloroacetate. ajchem-a.comnih.gov This forms an ester intermediate, ethyl 1H-imidazol-1-yl acetate, which can then be reacted with an amine, in this case, ethylamine, to produce the final this compound. In a variation, 2-chloro-N-p-tolylacetamide has been used to react with imidazole-2-thione derivatives, showcasing the versatility of chloro-acetamide intermediates in building more complex imidazole-containing structures. scirp.org

The general scheme for this two-step process, starting with the formation of the halogenated intermediate, can be summarized as follows:

Amine Acylation : An amine (ethylamine in this specific case) is acylated using a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form N-ethyl-2-haloacetamide.

Nucleophilic Substitution : The resulting N-ethyl-2-haloacetamide is then reacted with imidazole. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, displacing the halide to form the final product, this compound.

This method is advantageous because the high reactivity of the α-haloacetamide intermediate generally allows the subsequent reaction with imidazole to proceed under mild conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to reduce environmental impact, cost, and safety hazards. These approaches focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing reusable catalysts.

A significant green strategy is the use of solvent-free, or "neat," reaction conditions. For the synthesis of related imidazole-4-one derivatives, a sequential, one-pot procedure has been developed that reacts various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride at 70°C without any solvent. nih.govresearchgate.net This method achieves excellent yields (90-98%) in a short time frame, completely avoiding the costs, safety issues, and pollution associated with hazardous solvents. nih.govresearchgate.net

The use of novel, reusable catalysts is another cornerstone of green synthetic chemistry for imidazoles. Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate, have been successfully employed as efficient and recyclable catalysts for the one-pot synthesis of substituted imidazoles. researchgate.net These reactions can also be performed under solvent-free conditions, further enhancing their green credentials. The catalyst can be recovered and reused for multiple cycles without a significant drop in activity, which is a key advantage for industrial applications. researchgate.net

Optimization of Reaction Conditions and Yield

Maximizing the yield of this compound requires careful optimization of various reaction parameters, including temperature, solvent, catalyst, molar ratios of reactants, and reaction time.

Systematic optimization often follows a "one factor at a time" (OFAT) approach or utilizes Design of Experiments (DoE) for more complex interactions. acs.org A typical optimization campaign might begin by screening different solvents and catalysts at a fixed temperature and time to find the combination that gives the highest preliminary yield. acs.org Once the optimal medium and catalyst are identified, the temperature and reaction time are then varied to further enhance the output. acs.org

In syntheses of related amide and imidazole compounds, temperature has been shown to be a critical variable. For example, in a transamidation reaction catalyzed by imidazolium (B1220033) chloride, the yield was highly sensitive to temperature, increasing from trace amounts at room temperature to 59% at 60°C and reaching a 96% yield at 150°C. nih.gov

The choice of base and solvent system can also dramatically affect the outcome. In one study on the synthesis of heme oxygenase-1 inhibitors with a similar structural motif, initial attempts using potassium carbonate (K2CO3) in dimethylformamide (DMF) resulted in low yields. nih.gov A switch to a stronger base, sodium hydride (NaH), in tetrahydrofuran (B95107) (THF) significantly improved the efficiency of the nucleophilic substitution step. nih.gov

The molar ratio of the reactants is another key parameter to optimize. In the synthesis of imidazolidinone derivatives, it was found that using a slight excess of one of the reactants (1.0 mol of amine, 1.0 mol of ethyl cyanoacetate, and 1.2 mol of ethyl glycinate hydrochloride) led to excellent yields. acs.org

The following interactive table summarizes optimization data from a model reaction for the synthesis of an imidazolidinone derivative, which illustrates the impact of different conditions on product yield. researchgate.netacs.org

Table 1: Optimization of Reaction Conditions for Imidazolidinone Synthesis

| Entry | Catalyst | Medium | Heating Method | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | Ethanol (B145695) | Reflux | 4 | 25 |

| 2 | - | Neat | 70°C | 2 | 95 |

| 3 | Piperidine | Neat | 70°C | 2 | 96 |

| 4 | Triethylamine | Neat | 70°C | 2 | 98 |

| 5 | - | Water | Reflux | 6 | 40 |

| 6 | - | DMF | 100°C | 5 | 60 |

This systematic approach to optimization is crucial for developing a robust, efficient, and scalable synthesis process for this compound.

Elucidation of Reaction Mechanisms and Kinetics in N Ethyl 2 1 Imidazolyl Acetamide Formation

Detailed Reaction Pathways and Intermediates

The formation of N-Ethyl-2-(1-imidazolyl)acetamide is primarily accomplished through a two-step synthetic sequence. This common and efficient route involves the initial N-alkylation of imidazole (B134444) followed by amidation.

Pathway 1: N-Alkylation followed by Amidation

This is the most prevalent and direct method for synthesizing this compound. nih.gov

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate (Intermediate I) The first step involves the nucleophilic substitution reaction between imidazole and an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. Imidazole, acting as a nucleophile, attacks the electrophilic carbon of the ethyl haloacetate. This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) and in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.govajchem-a.comsapub.org The base deprotonates the imidazole, enhancing its nucleophilicity and facilitating the displacement of the halide ion to form the intermediate ester, Ethyl 2-(1H-imidazol-1-yl)acetate.

Reaction Scheme: Imidazole + Ethyl Chloroacetate → Ethyl 2-(1H-imidazol-1-yl)acetate + Chloride salt

Step 2: Amidation of the Ester Intermediate The resulting ester intermediate is then converted to the final product through aminolysis. This is achieved by reacting Ethyl 2-(1H-imidazol-1-yl)acetate with ethylamine (B1201723). nih.gov The reaction involves the nucleophilic acyl substitution where the nitrogen atom of ethylamine attacks the carbonyl carbon of the ester. This leads to the elimination of ethanol (B145695) and the formation of the N-ethyl amide bond. This step can be performed neat or in a solvent like ethanol.

Reaction Scheme: Ethyl 2-(1H-imidazol-1-yl)acetate + Ethylamine → this compound + Ethanol

Alternative Pathway: The El-Saghier Reaction

A one-pot synthesis method, known as the El-Saghier reaction, can also be adapted to produce related imidazole derivatives. nih.govacs.org This approach involves the reaction of an amine (in this case, ethylamine) with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions. nih.govacs.org

The proposed mechanism begins with a nucleophilic attack by the amine on the carbonyl group of ethyl cyanoacetate, forming a cyanoacetamido intermediate. nih.govacs.org

This is followed by the addition of the amino group from ethyl glycinate to the cyano group. nih.govacs.org

Subsequent intramolecular cyclization and rearrangement steps lead to the formation of the substituted imidazole ring. While this method is highly efficient for a range of derivatives, its direct application to this compound would require specific adaptation. nih.gov

Key Reaction Intermediates

The primary intermediate in the most common synthetic route is well-defined.

| Intermediate Name | Structure | Role in Synthesis |

| Ethyl 2-(1H-imidazol-1-yl)acetate | Imidazole ring attached to an ethyl acetate (B1210297) group at the N-1 position. | Product of N-alkylation of imidazole; reactant for the final amidation step. nih.gov |

| Tetrahedral Intermediate | A transient species formed during the nucleophilic attack of ethylamine on the carbonyl carbon of the ester. | Occurs during the amidation step, preceding the elimination of ethanol. researchgate.net |

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for the synthesis of this compound is not extensively published, kinetic studies of analogous reactions provide valuable insights into the factors influencing the reaction rates.

N-Alkylation of Imidazole:

The rate of the N-alkylation of imidazole with ethyl chloroacetate is dependent on several factors:

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) generally lead to faster reaction rates compared to nonpolar solvents by solvating the cation while leaving the nucleophile relatively free.

Base: The choice and concentration of the base are crucial. A stronger base can deprotonate the imidazole more effectively, increasing the concentration of the more nucleophilic imidazolate anion and thus accelerating the reaction.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of reaction, although it may also lead to the formation of side products. Studies on similar systems show that refluxing for several hours is often required to achieve a high yield. ajchem-a.com

Amidation of Ethyl 2-(1H-imidazol-1-yl)acetate:

The aminolysis of the ester intermediate is a classic nucleophilic acyl substitution reaction.

Reaction Order: The reaction is typically expected to follow second-order kinetics, being first order in the ester and first order in the amine.

Rate-Determining Step: The rate-determining step is generally the nucleophilic attack of the amine on the ester's carbonyl carbon to form a tetrahedral intermediate. researchgate.net

Catalysis: While often uncatalyzed, the reaction can be influenced by acid or base catalysis. However, for simple aminolysis with an amine like ethylamine, catalysis is not always necessary.

In studies of related one-pot syntheses of imidazole derivatives, it was observed that the rate of imidazole product formation could be slower than anticipated, suggesting that the cyclization step can be kinetically demanding. nih.govacs.org Monitoring by techniques like NMR and TLC revealed that while the initial amine reactant was consumed quickly, the subsequent steps leading to the final heterocyclic product proceeded more slowly. nih.govacs.org

Transition State Analysis of Reaction Intermediates

Theoretical studies, often employing ab initio molecular orbital or density functional theory (DFT) calculations, provide a deeper understanding of the reaction mechanism by characterizing the transition states.

Transition State of N-Alkylation:

The Sₙ2 reaction between the imidazolate anion and ethyl chloroacetate proceeds through a single transition state.

Geometry: The transition state is characterized by a trigonal bipyramidal geometry around the α-carbon of the ethyl chloroacetate. The incoming nitrogen atom of the imidazole and the outgoing chloride ion are in apical positions, approximately 180° apart.

Energy: The activation energy for this step is influenced by the stability of the transition state. Factors that stabilize this high-energy structure, such as solvent effects, will lower the activation barrier and increase the reaction rate.

Transition State of Amidation:

The amidation reaction involves at least two transition states, corresponding to the formation and breakdown of the tetrahedral intermediate.

Advanced Spectroscopic Characterization and Structural Analysis of N Ethyl 2 1 Imidazolyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one- and two-dimensional experiments, the precise connectivity of atoms within N-Ethyl-2-(1-imidazolyl)acetamide can be established. tandfonline.comnih.gov

The ¹H NMR spectrum of this compound provides information about the chemical environment, number, and connectivity of protons. The spectrum is expected to show distinct signals for the three main parts of the molecule: the imidazole (B134444) ring, the N-ethyl group, and the methylene (B1212753) bridge. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). tandfonline.com

Based on analogous structures, the anticipated proton signals in a solvent like DMSO-d₆ are as follows:

Imidazole Protons: Three distinct signals are expected for the protons on the imidazole ring (H-2, H-4, and H-5). These typically appear as singlets in the aromatic region of the spectrum. tandfonline.com

Methylene Bridge (-CH₂-CO): The two protons of the methylene group attached to the imidazole ring and the carbonyl group are chemically equivalent and are expected to appear as a sharp singlet. tandfonline.com

Ethyl Group (-CH₂-CH₃): The ethyl group will present as a quartet for the methylene (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the adjacent methylene protons.

Amide Proton (-NH-): The amide proton typically appears as a broad singlet or a triplet (due to coupling with the adjacent ethyl's methylene group) and is exchangeable with deuterium (B1214612).

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.8 - 8.0 | t / br s | 1H | -NH- |

| ~7.6 | s | 1H | Imidazole H-2 |

| ~7.1 | s | 1H | Imidazole H-5 |

| ~6.9 | s | 1H | Imidazole H-4 |

| ~4.9 | s | 2H | N-CH₂-CO |

| ~3.2 | q | 2H | -NH-CH₂-CH₃ |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'br s' denotes broad singlet. Predicted data is based on similar structures reported in the literature. tandfonline.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The chemical shifts of the carbons provide insight into their electronic environment (e.g., sp², sp³, carbonyl). tandfonline.comnih.gov

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing at the lowest field (~166 ppm). tandfonline.com

Imidazole Carbons: The three carbons of the imidazole ring appear in the aromatic region. tandfonline.com

Aliphatic Carbons: The methylene bridge carbon, and the two carbons of the ethyl group appear at the highest field (most shielded). nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.6 | C=O (Amide) |

| ~138.3 | Imidazole C-2 |

| ~128.0 | Imidazole C-4 |

| ~120.7 | Imidazole C-5 |

| ~49.2 | N-CH₂-CO |

| ~34.0 | -NH-CH₂-CH₃ |

Note: Predicted data is based on similar structures reported in the literature. tandfonline.comnih.gov

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their adjacency. A correlation between the amide NH and the ethyl methylene protons would also be expected. science.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. science.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

From the methylene bridge protons (N-CH₂-CO) to the amide carbonyl carbon (C=O) and the imidazole carbons (C-2, C-5).

From the amide proton (-NH-) to the ethyl methylene carbon and the amide carbonyl carbon.

From the imidazole protons to other carbons within the imidazole ring. nih.govscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum for this compound would show characteristic absorption bands for the amide and imidazole moieties. tandfonline.comgoogle.com

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 - 3250 | N-H stretching | Secondary Amide |

| ~3150 - 3100 | C-H stretching | Imidazole Ring |

| ~2980 - 2850 | C-H stretching | Ethyl Group (Aliphatic) |

| ~1695 - 1650 | C=O stretching (Amide I band) | Secondary Amide |

| ~1560 - 1520 | N-H bending (Amide II band) | Secondary Amide |

Note: Values are typical ranges and based on data from analogous compounds. tandfonline.comgoogle.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula C₇H₁₁N₃O corresponds to a molecular weight of 153.18 g/mol . bldpharm.com In an electron ionization (EI) experiment, a molecular ion (M⁺) peak would be expected at m/z 153. Using soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) would be observed at m/z 154. google.comarkat-usa.org

The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways would involve the cleavage of the amide bond or the bond linking the methylene group to the imidazole ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Predicted Fragment Structure |

|---|---|---|

| 154 | [M+H]⁺ | [C₇H₁₁N₃O + H]⁺ |

| 153 | [M]⁺ | [C₇H₁₁N₃O]⁺ |

| 81 | [C₄H₅N₂]⁺ | Imidazolyl-methylene cation |

| 73 | [C₄H₉NO]⁺ | Ethyl-acetamide cation |

Elemental Analysis for Empirical Formula Determination

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The results are then compared to the theoretical values calculated from the molecular formula (C₇H₁₁N₃O) to confirm its elemental composition and purity. arkat-usa.orgdergipark.org.tr

Table 5: Elemental Analysis Data for this compound (C₇H₁₁N₃O)

| Element | Theoretical (%) | Found (%) (Typical) |

|---|---|---|

| Carbon (C) | 54.89 | 54.85 - 54.95 |

| Hydrogen (H) | 7.24 | 7.20 - 7.30 |

| Nitrogen (N) | 27.43 | 27.40 - 27.50 |

Note: "Found" values are hypothetical examples of what would be expected for a pure sample, typically within ±0.4% of the theoretical value. Oxygen is usually calculated by difference and not directly measured.

Single Crystal X-ray Diffraction for Solid-State Structure

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific single-crystal X-ray diffraction data for this compound could not be located. The experimental determination of a crystal structure is a prerequisite for a detailed analysis of its solid-state architecture.

While crystallographic information for various related imidazole and acetamide (B32628) derivatives exists, this data cannot be extrapolated to accurately describe the specific crystal packing, unit cell parameters, and intermolecular interactions of this compound. The substitution pattern on the imidazole ring and the nature of the acetamide group are critical in dictating the three-dimensional arrangement of molecules in the crystalline state.

Crystal Packing and Unit Cell Parameters

To be determined via experimental single-crystal X-ray diffraction. This analysis would provide precise measurements of the unit cell dimensions (a, b, c) and angles (α, β, γ), as well as the crystal system and space group, which define the symmetry and repeating pattern of the crystal lattice.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions is contingent on the successful determination of the crystal structure. Based on the molecular structure of this compound, the following interactions would be anticipated and could be characterized:

Hydrogen Bonding: The molecule possesses a hydrogen bond donor (the N-H group of the amide) and several potential hydrogen bond acceptors (the carbonyl oxygen of the acetamide and the non-protonated nitrogen of the imidazole ring). The presence and geometry of intermolecular N-H···O and N-H···N hydrogen bonds would be a key feature of the crystal packing.

π-π Stacking: The imidazole ring is an aromatic system capable of participating in π-π stacking interactions with adjacent imidazole rings. The specific geometry (e.g., face-to-face, offset) and distance of these interactions would be revealed by the crystal structure.

Without experimental data, a definitive description and the creation of data tables for these structural features is not possible.

Computational Chemistry and Theoretical Modeling of N Ethyl 2 1 Imidazolyl Acetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry. researchgate.netresearchgate.net These approaches solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. DFT, in particular, has become a popular method due to its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like N-Ethyl-2-(1-imidazolyl)acetamide. irjweb.comdergipark.org.tr

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is crucial for flexible molecules like this compound, which can adopt various shapes due to rotation around its single bonds. Theoretical calculations can identify different stable conformers and their relative energies. This information is vital as the conformation of a molecule can significantly influence its reactivity and biological activity. For instance, studies on similar imidazole (B134444) derivatives have highlighted the importance of conformational preferences in their interactions with biological targets. mdpi.com

Table 1: Representative Calculated Bond Lengths and Angles for an Imidazole Derivative This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

| Parameter | Calculated Value |

|---|---|

| C-N (imidazole ring) | ~1.38 Å |

| C=N (imidazole ring) | ~1.32 Å |

| N-C (acetamide) | ~1.46 Å |

| C=O (acetamide) | ~1.23 Å |

| C-N-C (imidazole ring) | ~108° |

| O=C-N (acetamide) | ~122° |

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the acetamide (B32628) group, particularly the carbonyl carbon.

Table 2: Calculated Frontier Molecular Orbital Energies for an Imidazole Derivative This table presents hypothetical data for illustrative purposes. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MESP) surface. dergipark.org.trnih.gov The MESP map highlights the electrophilic (electron-poor) and nucleophilic (electron-rich) sites of a molecule, which is invaluable for predicting how it will interact with other molecules.

For this compound, the MESP is expected to show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms attached to the ethyl group and the imidazole ring will likely exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. asianresassoc.org This synergy between theory and experiment is a powerful approach for structural elucidation and characterization.

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. Computational chemistry can calculate the frequencies and intensities of these vibrational modes, generating a theoretical vibrational spectrum. chimia.charxiv.org

By comparing the computed spectrum with the experimental one, chemists can assign the observed peaks to specific vibrational modes, providing a detailed understanding of the molecule's structure and bonding. For this compound, characteristic vibrational frequencies would include C-H stretching, N-H bending, C=O stretching, and various vibrations associated with the imidazole ring. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov It provides information about the chemical environment of each atom in the molecule. Quantum chemical calculations can predict the NMR chemical shifts (¹H and ¹³C) for a given structure. researchgate.net

These predicted chemical shifts can be compared with experimental NMR data to confirm the proposed structure of this compound. Discrepancies between the calculated and experimental values can often be resolved by considering different conformers or solvent effects, further refining the understanding of the molecule's behavior in solution. Recent studies on related acetamide and imidazole derivatives have demonstrated the utility of this approach. dergipark.org.tracs.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.gov By simulating the interactions between atoms over time, MD can reveal the different shapes or conformations a molecule can adopt, providing a dynamic picture of its behavior. This is particularly important for understanding how a molecule like this compound might interact with other molecules or biological targets.

The conformational landscape of a molecule dictates its physical and chemical properties. For flexible molecules like this compound, which possesses rotatable bonds, a multitude of conformations are possible. MD simulations allow for the exploration of this conformational space by simulating the molecule's movement over a period of time, typically nanoseconds or even microseconds. nih.govnih.gov These simulations can identify the most stable, low-energy conformations, as well as the transitions between different conformational states. nih.gov

Recent advances in computational power have made MD simulations a more accessible and powerful tool for investigating the atomic dynamics of molecules. nih.gov For instance, in the study of other complex molecules, MD simulations have been used to understand conformational changes upon binding to a target, revealing how the molecule adapts its shape to fit into a binding pocket. nih.govnih.gov Such analyses often involve calculating the root mean square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. nih.gov A stable RMSD value suggests that the molecule has reached an equilibrium state. nih.gov

While specific MD simulation data for this compound is not extensively available in the public domain, the principles of the technique can be applied. A simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between all atoms to predict their movement over time. nih.gov The resulting trajectory would provide a detailed view of how the ethyl and acetamide groups move relative to the imidazole ring, revealing the preferred spatial arrangements and the energy barriers between them. This information is crucial for understanding its potential interactions and reactivity.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. scirp.orgrsc.org It provides a graphical representation of how molecules are packed together and which atomic contacts are most significant. scirp.org This method is instrumental in understanding the forces that govern the formation of a crystal lattice. scirp.orgmdpi.com

The relative contributions of these interactions can be presented in a data table, providing a clear and quantitative picture of the crystal packing forces. For example, a hypothetical Hirshfeld surface analysis of a related compound might reveal the following distribution of intermolecular contacts:

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 10.8 |

| Other | 8.5 |

| This table is a hypothetical representation and not based on experimental data for this compound. |

Such data allows for a detailed understanding of how molecules of this compound would arrange themselves in a solid state, which has implications for its physical properties like solubility and melting point.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of a molecule based on its electronic structure. acs.orgacs.org Methods like Density Functional Theory (DFT) are frequently used to calculate various molecular properties and reactivity descriptors. acs.orgdergipark.org.tr These descriptors provide a theoretical framework for understanding where and how a molecule is likely to react. indianchemicalsociety.com

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indianchemicalsociety.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability; a smaller gap generally suggests higher reactivity. nih.gov

Other global reactivity descriptors that can be calculated from HOMO and LUMO energies include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. indianchemicalsociety.com

The following table illustrates hypothetical reactivity descriptors for this compound, which would be calculated using DFT methods.

| Reactivity Descriptor | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity | 3.85 |

| Chemical Hardness | 2.65 |

| Chemical Softness | 0.38 |

| This table is a hypothetical representation and not based on experimental data for this compound. |

Furthermore, local reactivity can be assessed through methods like Fukui functions and Molecular Electrostatic Potential (MEP) maps. acs.orgresearchgate.net An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the acetamide group are expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen and carbon atoms would likely be electron-poor regions. These theoretical insights are invaluable for predicting the molecule's behavior in chemical reactions and its potential interactions with biological systems. researchgate.net

Investigation of Structure Activity Relationships and Biological Target Interactions for N Ethyl 2 1 Imidazolyl Acetamide and Analogues

Design Principles for Modulating Biological Activity based on Structural Features

The biological activity of imidazole-based compounds, including N-Ethyl-2-(1-imidazolyl)acetamide and its analogues, is intrinsically linked to their structural characteristics. The imidazole (B134444) ring, an electron-rich heterocycle, is a key pharmacophore that can engage in various interactions with biological targets. researchgate.netscispace.com It can act as both a hydrogen bond donor and acceptor, a property fundamental to the action of many enzymes. scispace.com

Key design principles for modulating the biological activity of these compounds include:

Substitution on the Imidazole Ring: The nature and position of substituents on the imidazole ring significantly influence the compound's pharmacological profile. For instance, the presence of a nitro group, particularly at the 5-position, is often associated with enhanced antimicrobial and antiparasitic activities. clinmedkaz.orgnih.gov

Modification of the Acetamide (B32628) Side Chain: Alterations to the N-alkyl or N-aryl acetamide portion of the molecule can impact potency, selectivity, and pharmacokinetic properties. For example, replacing the ethyl group in this compound with different substituents can modulate its interaction with specific enzymes or receptors. The acetamide linker itself can be crucial for activity, as its removal or shortening can lead to a loss of biological effect. mdpi.com

Introduction of Additional Heterocyclic Moieties: Hybrid molecules that incorporate other heterocyclic rings, such as benzimidazole, triazole, or quinoline, can exhibit synergistic or novel biological activities. biomedpharmajournal.orgneu.edu.trnih.gov This approach aims to combine the pharmacophoric features of different scaffolds to enhance therapeutic potential.

Isosteric Replacement: The replacement of certain functional groups with others that have similar steric and electronic properties (isosteres) is a common strategy. For example, the pyrazole (B372694) ring has been investigated as a replacement for the imidazole ring, although in some cases this can lead to a loss of potency, highlighting the critical nature of the imidazole moiety. acs.org

The strategic manipulation of these structural features allows for the fine-tuning of the biological activity of this compound analogues, leading to the development of compounds with improved efficacy and target selectivity.

In Vitro Studies of Specific Biological Activity Mechanisms

In vitro studies provide valuable insights into the specific molecular mechanisms through which this compound and its analogues exert their biological effects.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, COX/LOX Pathways)

Imidazole-containing compounds have been investigated as inhibitors of various enzymes, including those involved in inflammatory processes.

Carbonic Anhydrase (CA) Inhibition: Certain imidazole derivatives have shown inhibitory activity against carbonic anhydrases, zinc-containing metalloenzymes involved in numerous physiological processes. For example, some aryl ether derivatives bearing substituted phenyl and imidazole rings have exhibited potent inhibition of human carbonic anhydrase I and II (hCA I and hCA II) isoforms, with IC50 values in the nanomolar range. acs.org Molecular docking studies can help elucidate the binding interactions of these compounds with the active site of the enzyme. acs.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The COX and LOX enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators. researchgate.net Dual inhibitors of COX and LOX are sought after as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. researchgate.netnih.gov Some imidazole derivatives have demonstrated inhibitory activity against both COX-2 and 5-LOX. nih.govnih.gov For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives identified a potent and selective COX-2 inhibitor. nih.gov The anti-inflammatory potential of these compounds is often evaluated through in vitro enzyme assays and subsequently in vivo models. researchgate.netnih.gov

Receptor Binding and Ligand-Target Interactions

The interaction of this compound analogues with specific receptors is a key determinant of their pharmacological effects.

G Protein-Coupled Receptors (GPCRs): The imidazole scaffold can be modified to create antagonists for G protein-coupled receptors. nih.govacs.org

Other Receptors: The imidazole nucleus is a versatile scaffold that can be tailored to interact with a wide range of receptors. researchgate.net For example, the modulation of the mutated epidermal growth factor receptor (EGFR) has been a target for imidazole-containing compounds in the context of cancer therapy. scispace.com

Understanding the precise binding modes and affinities of these ligands to their target receptors is crucial for designing more selective and potent drugs. Computational methods like molecular docking are often employed to predict and analyze these interactions. acs.org

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)

A significant area of research for imidazole-based compounds is their antimicrobial activity. clinmedkaz.orgbiomedpharmajournal.org

Antibacterial Activity: Many imidazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. clinmedkaz.orgscirp.org The mechanism of action can involve the inhibition of essential bacterial enzymes. For example, molecular docking studies have suggested that some imidazole derivatives may bind to the bacterial FabH–CoA complex in E. coli, thereby inhibiting fatty acid biosynthesis. nih.govacs.org The introduction of a nitro group to the imidazole ring is a common strategy to enhance antibacterial potency. nih.gov

Antifungal Activity: Imidazole derivatives are well-known for their antifungal properties. clinmedkaz.orgbiomedpharmajournal.org A primary mechanism of action is the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. clinmedkaz.org This disruption of the fungal cell membrane leads to cell death. Various substituted imidazole derivatives have demonstrated significant antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus niger. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected imidazole acetamide analogues:

| Compound | Test Organism | Activity | Reference |

| N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | Escherichia coli | 80.0% antibacterial percentage value | nih.govacs.org |

| N-benzyl-2-(1H-imidazol-1-yl)acetamide (1a) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Evaluated for MIC | researchgate.net |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}- N-(4-isopropylphenyl)acetamide | Gram-positive and Gram-negative bacteria, Candida albicans | High antimicrobial activity | semanticscholar.org |

This table is for illustrative purposes and includes data for analogues of this compound.

Antiparasitic Activity Mechanisms

Imidazole derivatives, particularly those containing a nitro group, are effective against a variety of parasites. neu.edu.trscirp.org

Antiprotozoal Activity: Compounds like benznidazole (B1666585) (N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide) are used to treat Chagas disease, caused by Trypanosoma cruzi. bvsalud.orgnih.gov Benznidazole is a prodrug that is activated within the parasite by a nitroreductase enzyme. bvsalud.orgnih.gov The resulting reactive metabolites can cause damage to parasitic DNA, proteins, and lipids, leading to cell death. nih.gov Other imidazole acetamide derivatives have shown activity against Entamoeba histolytica and Giardia lamblia. frontiersin.org

Anthelmintic Activity: Benzimidazole-1-acetamide derivatives have been synthesized and evaluated for their anthelmintic activity. researchgate.net For instance, several N-substituted 2-phenyl benzimidazole-1-acetamide derivatives have shown promising activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic agents. researchgate.net

The following table presents the antiparasitic activity of selected imidazole derivatives:

| Compound | Target Organism | IC50 Value (µM) | Reference |

| N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide | Entamoeba histolytica | 3.96 | frontiersin.org |

| N-(4-cyanophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl) acetamide | Giardia lamblia | 11.25 | frontiersin.org |

This table is for illustrative purposes and includes data for analogues of this compound.

Anti-inflammatory Pathways Modulation

The anti-inflammatory effects of this compound and its analogues are often mediated through the modulation of key inflammatory pathways. neu.edu.tr

Inhibition of Pro-inflammatory Cytokines: Some acetamide derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov

Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. mdpi.com Some natural compounds with anti-inflammatory properties have been shown to exert their effects by inhibiting the NF-κB pathway. biomedpress.org While direct evidence for this compound is limited, the imidazole scaffold is present in molecules that modulate this pathway.

Reduction of Oxidative Stress: Inflammation is often associated with increased oxidative stress. Some anti-inflammatory compounds also possess antioxidant properties, reducing the levels of reactive oxygen species (ROS). nih.gov

The investigation into these specific mechanisms provides a solid foundation for the development of novel imidazole-based therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.

Anticancer Cellular Mechanism Studies (e.g., Cell Proliferation Inhibition, Apoptosis Induction)

The anticancer potential of this compound and its analogues is rooted in their ability to interfere with fundamental cellular processes that govern cancer progression, such as cell proliferation and apoptosis. Imidazole-based compounds have been widely investigated for their cytotoxic effects against various cancer cell lines. smolecule.comnih.gov Research into the cellular mechanisms reveals that these compounds can inhibit tumor growth by halting the cell cycle and inducing programmed cell death.

Studies on various imidazole derivatives demonstrate their efficacy in inhibiting cell proliferation across multiple human tumor cell lines. For instance, certain 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives have shown significant activity against HT-29 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines. researchgate.net The mechanism often involves interaction with critical cellular machinery like microtubules. Some imidazole compounds interfere with the colchicine (B1669291) binding sites of tubulin, disrupting microtubule assembly dynamics. nih.gov This disruption leads to cell cycle arrest, typically at the G2/M phase, which effectively stops cancer cell proliferation and can trigger apoptosis. nih.govmdpi.com

Apoptosis, or programmed cell death, is a crucial pathway targeted by many anticancer agents. Imidazole derivatives have been shown to induce apoptosis in cancer cells. smolecule.com The activation of key executioner enzymes, such as caspase-3, is a hallmark of apoptosis. Studies have observed that certain imidazole compounds activate caspase-3 in HeLa cells, confirming their pro-apoptotic activity. mdpi.com Furthermore, some analogues have been found to cause DNA fragmentation in HT-29 cells, another indicator of apoptosis. researchgate.net

The table below summarizes the cytotoxic activity of selected imidazole acetamide analogues against various cancer cell lines, illustrating the potential for this class of compounds.

| Compound Analogue | Target Cancer Cell Line | Reported Activity (IC₅₀) | Observed Mechanism |

|---|---|---|---|

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Human Gastric Cancer) | 0.05 µM | Inhibition of tubulin assembly, G2/M cell cycle arrest, apoptosis induction. nih.gov |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (Compound 58a) | HT-29 (Colon Carcinoma) | Potent Activity | Cytotoxicity, DNA fragmentation. researchgate.net |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (Compound 58a) | MCF-7 (Breast Carcinoma) | Potent Activity | Cytotoxicity. researchgate.net |

| 1-Substituted-2-aryl imidazole | MDA-MB-468 (Breast Cancer) | 80–1000 nM | Antiproliferative activity. mdpi.com |

| Benzimidazole Derivative (MBIC) | Cervical Cancer Cells | Not Specified | Induces mitosis, mitochondria-dependent intrinsic apoptosis, G2-M phase arrest. nih.gov |

Molecular Docking and Dynamics for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict how ligands like this compound interact with biological targets at a molecular level. nih.govacs.org These methods provide crucial insights into the binding patterns and stability of the ligand-protein complex, which is fundamental for understanding the mechanism of action and for designing more potent drugs. nih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, identifying the specific binding site or pocket. smolecule.com For anticancer drug design, common protein targets for imidazole-based compounds include tubulin, protein kinases, and DNA topoisomerases. nih.govnih.govtandfonline.com

Docking simulations can reveal the precise interactions that stabilize the ligand in the active site. The this compound structure possesses key features for binding:

Imidazole Ring: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, and the ring itself can participate in pi-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. researchgate.net

Acetamide Group: The carbonyl oxygen and the N-H group of the acetamide moiety are prime candidates for forming strong hydrogen bonds with amino acid residues of the protein target. researchgate.net

For example, studies on analogous acetamide derivatives targeting viral neuraminidase have shown hydrogen bonding and hydrophobic interactions with key residues like ARG118, ASP151, and TRP179, which illustrates the types of interactions that guide ligand orientation. tandfonline.comresearchgate.net Similarly, for anticancer targets like tubulin, imidazoles are predicted to bind in the colchicine site, where they disrupt protein polymerization. nih.gov

Beyond predicting the binding pose, computational methods can estimate the binding affinity between the ligand and its protein target. This is often expressed as the binding free energy (ΔG). A more negative ΔG value indicates a more stable and favorable interaction, suggesting a higher binding affinity. nih.govresearchgate.net

The binding free energy is composed of several energetic terms, including electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation of the ligand and the binding site upon complex formation. researchgate.net By calculating and comparing the binding energies of different analogues, researchers can predict which modifications are likely to improve the compound's potency. For instance, the analysis might reveal that adding a specific functional group creates a new hydrogen bond, significantly lowering the binding energy and thus increasing the predicted activity. nih.gov

The table below illustrates how binding energy components for a ligand-protein complex might be presented.

| Ligand-Protein Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Binding Energy (ΔG bind) (kcal/mol) | Predicted Affinity (Ki) |

|---|---|---|---|---|

| Analogue A - Target Protein | -45.2 | -15.8 | -9.5 | Low µM |

| Analogue B - Target Protein | -50.1 | -20.5 | -11.2 | High nM |

| Analogue C - Target Protein | -42.7 | -12.1 | -8.1 | High µM |

Note: Data is illustrative to demonstrate the concept of energetic analysis. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies are instrumental in predicting the anticancer potency of newly designed molecules before their synthesis, thereby saving time and resources. mdpi.com

In a QSAR study, numerical values known as molecular descriptors are calculated for each compound. nih.gov These descriptors quantify various physicochemical properties, such as:

Electronic Properties: (e.g., atomic charges, dipole moment) which influence electrostatic interactions.

Steric Properties: (e.g., molecular volume, surface area) which relate to how the molecule fits into a binding site.

Hydrophobic Properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions.

Topological Properties: Descriptors that describe the connectivity and branching of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). tandfonline.com A robust QSAR model, validated through rigorous statistical tests, can reliably predict the activity of new, unsynthesized analogues. tandfonline.comresearchgate.net The insights gained from the QSAR model highlight which structural features are most critical for activity, guiding the rational design of more effective compounds.

Rational Design of this compound Analogues with Enhanced Specificity

The rational design of novel this compound analogues with improved anticancer activity and target specificity is a synergistic process that integrates findings from cellular, molecular docking, and QSAR studies. nih.govresearchgate.net The goal is to systematically modify the parent structure to optimize its interactions with the desired biological target while minimizing off-target effects.

The design process leverages key insights:

From Cellular Studies: Identifying the most potent analogues from initial screenings provides a starting point. For example, if an analogue with a specific substituent shows high cytotoxicity against a particular cancer cell line, that substituent becomes a focus for further modification. nih.govresearchgate.net

From Molecular Docking: Docking results provide a 3D model of the ligand-target interaction. If a simulation shows an unoccupied hydrophobic pocket near the ethyl group of the parent compound, designers might replace the ethyl group with a larger alkyl or aryl group to fill that pocket and enhance binding affinity. nih.gov Similarly, if a specific nitrogen on the imidazole ring is shown to be a key hydrogen bond acceptor, modifications that increase its basicity could strengthen this interaction. researchgate.net

From QSAR Models: QSAR equations provide a quantitative framework for predicting activity. If a QSAR model indicates that a lower LogP and a higher dipole moment are correlated with better activity, chemists can design analogues that fit this profile. tandfonline.com

This integrated approach allows for the creation of a focused library of new compounds with a higher probability of success. For example, various acetamide compounds have been synthesized with different halogen substitutions on an aromatic ring, a modification that was found to favor anticancer and anti-inflammatory activity. nih.gov The table below shows examples of structural modifications made to imidazole-based scaffolds to enhance their biological activity.

| Scaffold | Structural Modification | Rationale / Observed Effect |

|---|---|---|

| Imidazole-acetamide | Addition of phenyl and thiazole (B1198619) groups. nih.gov | Significantly increased potency against gastric cancer cells by enhancing tubulin interaction. nih.gov |

| Benzimidazole | Introduction of a 4-methylphenyl group. semanticscholar.org | Altered the potency against breast, lung, and CNS cancer cell lines. semanticscholar.org |

| Imidazole | Alkylation on the imidazole ring (e.g., adding ethyl groups). | Can enhance metabolic stability and influence binding affinity. |

| 2-aryl benzimidazole | Addition of a 2-chloro-N-(2-p-tolyl)acetamide moiety. nih.gov | Created a multi-target inhibitor against EGFR, VEGFR-2, and PDGFR. nih.gov |

Advanced Applications and Material Science Perspectives of N Ethyl 2 1 Imidazolyl Acetamide

Potential as Ligands in Coordination Chemistry

N-Ethyl-2-(1-imidazolyl)acetamide possesses structural features that make it a compelling candidate as a ligand in coordination chemistry. The molecule contains multiple potential donor atoms, specifically the nitrogen atoms of the imidazole (B134444) ring and the oxygen and nitrogen atoms of the acetamide (B32628) group, which can coordinate with metal ions.

Molecules with both O and N donor atoms, such as pyrazole (B372694) acetamide ligands, are recognized for their utility in constructing polynuclear complexes. rsc.org These complexes can serve as models for understanding complex bioinorganic systems. rsc.org The imidazole ring, a key component of this compound, is a well-established moiety in coordination chemistry. Imidazole derivatives are known to act as ligands for various metal ions, contributing to the stability and functionality of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Related Acetamide Ligands

| Complex | Metal Ion | Ligand | Additional Ligands |

|---|---|---|---|

| C1 | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Two chloride anions |

| C2 | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Two ethanol (B145695) molecules |

| C3 | Fe(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L2) | Two water molecules |

Data sourced from a study on pyrazole-acetamide complexes. rsc.org

Role in Catalysis and Organocatalysis

The imidazole motif is a vital structural component in many functional molecules used in catalysis. rsc.org While direct catalytic applications of this compound are not extensively documented, the roles of its constituent parts—the imidazole ring and the acetamide group—suggest its potential in catalytic systems.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a significant area of modern chemistry. google.com Imidazole and its derivatives are key components in this field. Furthermore, the acetamide portion of the molecule can also play a direct role in catalytic processes. For example, N-ethylacetamide has been successfully used as a non-polymerizable catalytic adjunct (NPCA) in the ring-opening polymerization of lactide, catalyzed by ferrous acetate (B1210297). nih.gov In this system, the acetamide facilitates the coordination-insertion mechanism of the polymerization at milder conditions, with studies showing that N-ethylacetamide was more effective than N-methylbenzamide. nih.gov This suggests a higher polarity of the C=O bond in the acetamide, which influences its coordination ability with the metal catalyst. nih.gov

The development of metal-free, stereoselective catalytic reactions is a major goal in synthesis. google.com The structural elements of this compound align with the principles of organocatalyst design, combining a heterocyclic unit known for catalytic activity with a functional side chain that can modulate solubility and interaction with substrates.

Applications in Materials Science (e.g., Dyes for Solar Cells, Functional Materials)

The imidazole heterocycle is a cornerstone for developing advanced functional materials. rsc.org One of the most promising applications for imidazole-containing compounds is in the field of photovoltaics, specifically as components of dye-sensitized solar cells (DSSCs). rsc.orgnih.gov

Imidazole-based organic dyes are extensively studied as sensitizers in DSSCs due to their favorable optical and electronic properties. nih.gov Their conjugated structure allows for broad light absorption across a wide range of wavelengths, a critical factor for efficient sunlight capture. nih.gov The chemical structure of these dyes can be fine-tuned to optimize the absorption spectrum and improve the efficiency of electron injection from the excited dye into the semiconductor's conduction band, which is the fundamental process for generating photocurrent. nih.gov

Recent research using machine learning models to predict the performance of imidazole-based dyes has shown significant potential for improving power conversion efficiency (PCE). nih.gov By systematically modifying the donor groups on the imidazole scaffold, researchers can enhance photovoltaic performance. For instance, one study demonstrated that replacing the donor group on an existing dye with optimized imidazole derivatives could theoretically boost the PCE from a baseline of 7.85% to as high as 11.74%. nih.gov

Beyond solar cells, imidazole derivatives are integral to the creation of other functional materials and are classified as such by chemical suppliers. rsc.orgbldpharm.com The ability of the imidazole ring to participate in the formation of ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) iodide, also opens applications in electrolytes for DSSCs, offering a non-flammable and stable alternative to traditional organic solvents. bohrium.com

Table 2: Predicted Performance of Imidazole-Based Dyes in DSSCs

| Dye Configuration | Predicted Power Conversion Efficiency (PCE) | Improvement vs. Baseline |

|---|---|---|

| MK2 Dye (Baseline) | 7.85% | N/A |

| Top Proposed Imidazole Derivative 1 | 11.74% | +49.5% |

| Top Proposed Imidazole Derivative 2 | 11.07% | +41.0% |

| Top Proposed Imidazole Derivative 3 | 10.54% | +34.3% |

Data sourced from a machine learning study on imidazole-based dyes. nih.gov

Analytical Method Development for Research Quantitation

Accurate quantitation of this compound in various matrices is essential for research and development. The most suitable analytical techniques for this purpose are chromatographic methods, renowned for their sensitivity and specificity, especially when coupled with mass spectrometry. gassnova.no

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques. For a compound like this compound, HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) is a powerful method for quantitative analysis at trace levels. gassnova.nogoogle.com This approach offers high selectivity and sensitivity, allowing for detection at or below the microgram-per-gram level. google.com

A robust quantitative method often involves the use of a stable isotope-labeled internal standard, such as a deuterium-labeled version of the analyte. google.com This standard is added to the sample at the beginning of the preparation process to correct for any analyte loss during extraction and for variations in instrument response.

Sample preparation may involve solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before analysis. google.com For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of the compound. semanticscholar.org This involves a chemical reaction to modify a functional group on the analyte. semanticscholar.org

Table 3: General Parameters for HPLC-MS/MS Quantitation of Acetamide-Related Compounds

| Parameter | Description | Example |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 | Bakerbond Octadecyl (C18) google.com |

| Mobile Phase A | Water/Methanol mixture | 90:10 DI water/methanol google.com |

| Mobile Phase B | Organic Solvent | Methanol google.com |

| Flow Rate | Typical analytical flow | 0.2 mL/min google.com |

| Column Temperature | Controlled for reproducibility | 55 °C google.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions |

| Internal Standard | Isotope-labeled analyte | Acetamide-d3 google.com |

Parameters are based on a method for acetamide quantitation and are generally applicable. google.com

The selection of specific methods would depend on the matrix (e.g., aqueous solutions, reaction mixtures) and the required level of sensitivity. gassnova.no

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Sustainability